molecular formula C13H12N2O4S B7908697 Methyl hydrogen sulfate;phenazine CAS No. 2360-48-7

Methyl hydrogen sulfate;phenazine

Cat. No.: B7908697
CAS No.: 2360-48-7
M. Wt: 292.31 g/mol
InChI Key: HCAONSFIGUBAPW-UHFFFAOYSA-N
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Description

Methyl hydrogen sulfate: and phenazine are two distinct chemical compounds with unique properties and applications. Methyl hydrogen sulfate is an organosulfur compound with the formula CH₃HSO₄. It is a derivative of sulfuric acid and is used in various chemical processes. Phenazine, on the other hand, is a nitrogen-containing heterocyclic compound with the formula C₁₂H₈N₂. It is known for its vibrant pigmentation and diverse biological activities, including antimicrobial and antitumor properties .

Preparation Methods

Methyl Hydrogen Sulfate

Methyl hydrogen sulfate can be synthesized through the esterification of methanol with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product:

CH3OH+H2SO4CH3HSO4+H2O\text{CH}_3\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{HSO}_4 + \text{H}_2\text{O} CH3​OH+H2​SO4​→CH3​HSO4​+H2​O

Phenazine

Phenazine can be synthesized through various methods, including the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2-carbon units. Industrial production often involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines under specific conditions .

Chemical Reactions Analysis

Methyl Hydrogen Sulfate

Methyl hydrogen sulfate undergoes hydrolysis to produce methanol and sulfuric acid. It can also participate in esterification reactions to form various organic sulfates.

Phenazine

Phenazine undergoes a variety of chemical reactions, including:

Scientific Research Applications

Methyl Hydrogen Sulfate

Methyl hydrogen sulfate is used in organic synthesis as a methylating agent. It is also employed in the production of detergents and surfactants.

Phenazine

Phenazine and its derivatives have a wide range of applications in scientific research:

Mechanism of Action

Methyl Hydrogen Sulfate

Methyl hydrogen sulfate acts as a methylating agent, transferring a methyl group to various substrates. This reaction is facilitated by the presence of sulfuric acid, which acts as a catalyst.

Phenazine

Phenazine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Methyl Hydrogen Sulfate

Similar compounds include ethyl hydrogen sulfate and propyl hydrogen sulfate, which differ in the alkyl group attached to the sulfate moiety.

Phenazine

Phenazine is structurally related to other nitrogen-containing heterocycles such as pyrazine and quinoxaline. These compounds share similar chemical reactivity but differ in their biological activities and applications .

Conclusion

Methyl hydrogen sulfate and phenazine are versatile compounds with significant roles in various fields of science and industry. Their unique properties and diverse applications make them valuable tools for researchers and industrial chemists alike.

Properties

IUPAC Name

methyl hydrogen sulfate;phenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.CH4O4S/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10;1-5-6(2,3)4/h1-8H;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAONSFIGUBAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)O.C1=CC=C2C(=C1)N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360-48-7
Record name Sulfuric acid, monomethyl ester, compd. with phenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2360-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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